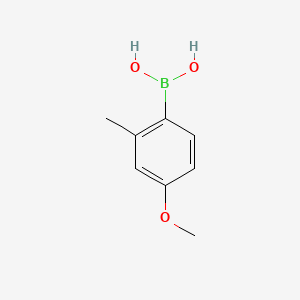

Ácido 4-metoxifenilborónico-2-metil

Descripción general

Descripción

4-Methoxy-2-methylphenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds with methoxy and phenylboronic acid groups have been investigated for various purposes, including catalysis, polymer synthesis, and the development of pharmaceutical intermediates.

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-2-methylphenylboronic acid often involves catalytic processes or reactions that introduce the boronic acid moiety. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that boronic acids can play a crucial role in facilitating bond formation between different functional groups . Additionally, the synthesis of complex molecules like 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid involves multiple steps, including O-methylation and Schiff reactions, which could be relevant for the synthesis of 4-methoxy-2-methylphenylboronic acid derivatives .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the presence of substituents on the phenyl ring. For example, the introduction of methoxyalkyl groups at the ortho position of phenylboronic acids has been shown to affect the molecular and crystal structures, with O–H⋯O hydrogen-bonded dimers being a primary supramolecular motif . This information could be extrapolated to understand the structural aspects of 4-methoxy-2-methylphenylboronic acid.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including coupling reactions. The Suzuki coupling of 4-methoxyphenylboronic acid with 2-iodo-2-cyclohexen-1-one to produce 2-(4-methoxyphenyl)-2-cyclohexen-1-one demonstrates the utility of boronic acids in cross-coupling reactions, which could be applicable to 4-methoxy-2-methylphenylboronic acid as well . Moreover, the reactivity of boronic acids with sugars has been evaluated, indicating their potential in binding to biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding patterns can affect the compound's solubility and stability . The nonlinear optical properties of certain boronic acid derivatives, as reported in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, suggest that electronic properties such as the energy gap between frontier molecular orbitals are important considerations . These properties are essential for understanding the behavior of 4-methoxy-2-methylphenylboronic acid in different environments and applications.

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Inhibidores

Ácido 4-metoxifenilborónico-2-metil: se utiliza en la síntesis de hidroxi-fenilnaftoles, que actúan como inhibidores de la 17ß-hidroxiesteroide deshidrogenasa tipo 2 . Esta enzima juega un papel en el metabolismo de los esteroides, y su inhibición puede ser significativa en el tratamiento de enfermedades como el cáncer donde están implicadas las hormonas esteroides.

Síntesis Orgánica: Acoplamiento de Suzuki Asimétrico

En la síntesis orgánica, este compuesto sirve como reactivo para la preparación de biarilfosfonatos axialmente quirales. Esto se logra mediante reacciones de acoplamiento de Suzuki asimétrico catalizadas por complejos de paladio con poliquinoxalina fosfina quiral helicoidal y copolímeros polifosfina . Estos compuestos quirales tienen amplias aplicaciones en la creación de productos farmacéuticos y agroquímicos.

Ciencia de los Materiales: Agente de Arilación

El ácido borónico se utiliza en la ciencia de los materiales como reactivo para la acetoxilación regioselectiva y la preparación de azoles N-arilatos a través de la arilación catalizada por fluorapatita de cobre . Estas reacciones son fundamentales en el desarrollo de materiales con propiedades electrónicas y ópticas específicas.

Usos Industriales: Reacciones de Acoplamiento Cruzado

Industrialmente, este compuesto se emplea en reacciones de acoplamiento cruzado de Suzuki-Miyaura , que se utilizan ampliamente en la industria farmacéutica para construir enlaces carbono-carbono, un paso esencial en la síntesis de moléculas orgánicas complejas.

Safety and Hazards

4-Methoxy-2-methylphenylboronic acid is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

4-Methoxy-2-methylphenylboronic acid is a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site residues . .

Mode of Action

Boronic acids are generally known for their ability to form boronate esters with 1,2- and 1,3-diols in biological systems, which can influence the function of target molecules .

Propiedades

IUPAC Name |

(4-methoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSQNQJCBXQYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378488 | |

| Record name | 4-Methoxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208399-66-0 | |

| Record name | 4-Methoxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxy-2-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Methoxy-2-methylphenylboronic acid in the synthesis of 1,8-bisphenolnaphthalenes?

A1: 4-Methoxy-2-methylphenylboronic acid serves as a crucial building block in the synthesis of highly congested, axially chiral 1,8-bisphenolnaphthalenes []. The research highlights its use in a palladium-catalyzed Suzuki coupling reaction with 1,8-diiodonaphthalene. This reaction, followed by regioselective formylation and deprotection, leads to the formation of the target 1,8-bisphenolnaphthalene derivatives with an impressive 75% overall yield [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)